molecular formula C13H13N3O4S B2820639 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 710295-33-3

5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2820639
CAS No.: 710295-33-3
M. Wt: 307.32
InChI Key: OPJDYSDZHIMKCU-UHFFFAOYSA-N
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Description

5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a dihydropyrimidine core with a thioxo group and a methylene bridge linked to a 3,5-dimethoxyphenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with a suitable aldehyde to form the Schiff base, followed by cyclization with thiourea under acidic or basic conditions to yield the desired dihydropyrimidine derivative. The reaction conditions often require careful control of temperature, pH, and solvent choice to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are crucial to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge or the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxo group, converting it into a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

Biologically, 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and targets suggests applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, the compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and advanced materials. Its stability and reactivity are advantageous in creating products with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes in cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((3,5-dimethoxyphenyl)amino)methylene)-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(((3,5-dimethoxyphenyl)amino)methylene)-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

Compared to similar compounds, 5-(((3,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its specific substitution pattern on the aromatic ring and the presence of the thioxo group. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-8-3-7(4-9(5-8)20-2)14-6-10-11(17)15-13(21)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJHTRLRGVFXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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